Fmoc-Lys(Boc)-Pro-OH
Overview
Description
Fmoc-Lys(Boc)-Pro-OH is a compound used in the field of peptide synthesis. It is a derivative of lysine and proline, protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.
Mechanism of Action
Target of Action
Fmoc-Lys(Boc)-Pro-OH is a derivative of the amino acid lysine, used in Fmoc solid-phase peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. The role of this compound is to add a lysine residue to these chains in a controlled manner.
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) and Boc group (tert-butyloxycarbonyl) are protective groups used in peptide synthesis. They prevent unwanted side reactions by temporarily blocking the reactive sites of the amino acid .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound is used to build peptide chains one amino acid at a time. The Fmoc group is removed under basic conditions, allowing the next amino acid to be added. The Boc group is stable under these conditions and remains in place, protecting the side chain of the lysine residue .
Pharmacokinetics
The properties of the compound, such as its stability under different conditions, are crucial for its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the addition of a lysine residue to a growing peptide chain. This allows for the controlled synthesis of peptides with specific sequences of amino acids .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and outcome of the synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The Fmoc group is removed using a base such as piperidine, while the Boc group is removed using trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Boc)-Pro-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Substitution Reactions: Introduction of various functional groups to the lysine side chain.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences and functionalities, depending on the intended application .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Lys(Boc)-Pro-OH is used in the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to create peptides for studying protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways .
Medicine
In medicine, peptides synthesized using this compound are used in drug development, particularly in the design of peptide-based therapeutics and vaccines .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Boc)-Pro-OH but without the proline residue.
Fmoc-Lys(Me,Boc)-OH: A derivative with a methyl group on the lysine residue.
Uniqueness
This compound is unique due to the presence of both lysine and proline residues, which can impart specific structural and functional properties to the synthesized peptides. The combination of these residues allows for the creation of peptides with unique conformations and biological activities .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O7/c1-31(2,3)41-29(38)32-17-9-8-15-25(27(35)34-18-10-16-26(34)28(36)37)33-30(39)40-19-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,24-26H,8-10,15-19H2,1-3H3,(H,32,38)(H,33,39)(H,36,37)/t25-,26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDLWHRKZBSRBL-UIOOFZCWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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